molecular formula C7H16N2 B3021600 N1-Methylcyclohexane-1,4-diamine CAS No. 38362-02-6

N1-Methylcyclohexane-1,4-diamine

Cat. No. B3021600
CAS RN: 38362-02-6
M. Wt: 128.22 g/mol
InChI Key: OBLKGLNRMMXCFW-UHFFFAOYSA-N
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Description

N1-Methylcyclohexane-1,4-diamine is a chemical compound with the CAS Number: 38362-02-6 . It has a linear formula of C7H16N2 .


Synthesis Analysis

The synthesis of N1-Methylcyclohexane-1,4-diamine is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular weight of N1-Methylcyclohexane-1,4-diamine is 128.22 . The InChI Code is 1S/C7H16N2/c1-9-7-4-2-6 (8)3-5-7/h6-7,9H,2-5,8H2,1H3 .


Chemical Reactions Analysis

Specific chemical reactions involving N1-Methylcyclohexane-1,4-diamine are not detailed in the available resources .


Physical And Chemical Properties Analysis

N1-Methylcyclohexane-1,4-diamine is a solid or liquid at room temperature . . The compound is very soluble with a solubility of 26.3 mg/ml or 0.205 mol/l .

Scientific Research Applications

1. Molecular Structures and Crystal Packing

N1-Methylcyclohexane-1,4-diamine and its derivatives are studied for their molecular structures and crystal packing. These studies reveal the importance of interactions like C–H⋯N, C–H⋯π, and π⋯π in the crystal packing of these compounds. For example, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show consistent effective conformations between pyridine rings and cyclohexane rings, with crystal packing being predominantly influenced by C–H⋯Npyridine interactions (Lai, Mohr, & Tiekink, 2006).

2. Combustion and Pyrolysis Studies

The compound's derivatives have been used in combustion and pyrolysis studies. For instance, research on methylcyclohexane (a simple alkylated cyclohexane) has provided insights into the combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

3. Antibacterial Activities

Derivatives of N1-Methylcyclohexane-1,4-diamine have been investigated for their antibacterial activities. Certain heterocyclic Schiff base derivatives exhibit significant antibacterial activity, surpassing that of standard drugs like Streptomycin (A. P, 2019).

4. Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules, particularly through oxidative diamination of alkenes and dienes, utilizes derivatives of this compound. This method is valuable for creating unique heterocyclic products with exclusive regioselectivity (Anumandla, Littlefield, & Jeffrey, 2014).

5. Optical Materials Applications

Certain chiral mononuclear and one-dimensional cadmium(II) complexes constructed using derivatives of N1-Methylcyclohexane-1,4-diamine have luminescent properties. These properties indicate potential applications in optical materials (Cheng et al., 2013).

6. Synthesis of Polyamide Plastics

Diamines, including N1-Methylcyclohexane-1,4-diamine derivatives, are crucial monomers for polyamide plastics. The synthesis of diamines using renewable raw materials is increasingly important for sustainable plastics industry development (Wang, Li, & Deng, 2020).

7. Development of Polyimides

N1-Methylcyclohexane-1,4-diamine derivatives are used in the development of polyimides with applications in various industries. These polyimides are characterized by high glass transition temperatures and good thermal stability (Jin et al., 1993).

8. Catalysts in Chemical Reactions

Derivatives of N1-Methylcyclohexane-1,4-diamine act as catalysts or ligands in various chemical reactions. For example, a commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles (Saito & Fu, 2007).

Safety And Hazards

N1-Methylcyclohexane-1,4-diamine is classified as a dangerous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of N1-Methylcyclohexane-1,4-diamine are not specified in the available resources .

properties

IUPAC Name

4-N-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKGLNRMMXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620390
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methylcyclohexane-1,4-diamine

CAS RN

15803-59-5, 38362-02-6
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Methylcyclohexane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB McAndrew, S Eccles, F Davies, R Bayliss, I Collins - researchgate.net
A series of imidazo [1, 2-b] pyridazin-8-amine kinase inhibitors was discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 0 www.researchgate.net

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